2-Bromobenzenesulfonyl chloride

Übersicht

Beschreibung

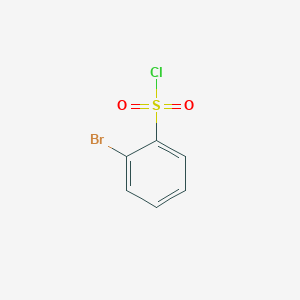

2-Bromobenzenesulfonyl chloride (CAS: 2905-25-1) is an organosulfur compound with the molecular formula C₆H₄BrClO₂S and a molecular weight of 255.51 g/mol. It is characterized by a sulfonyl chloride group (-SO₂Cl) and a bromine atom at the ortho position of the benzene ring. This compound is a yellow crystalline powder with a melting point of 48–52°C and a boiling point of 127–128°C at 2.4 mmHg . It is highly reactive, decomposing in water, and is primarily used as a sulfonating agent in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and arylating reagents .

Vorbereitungsmethoden

2-Bromobenzenesulfonyl chloride can be synthesized from 2-aminobenzenesulfonic acid. The synthetic route involves the bromination of 2-aminobenzenesulfonic acid followed by chlorination to introduce the sulfonyl chloride group . The reaction conditions typically involve the use of bromine and thionyl chloride as reagents. Industrial production methods may vary, but they generally follow similar principles of bromination and chlorination.

Analyse Chemischer Reaktionen

2-Bromobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form biaryl compounds.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonic acid group under specific conditions.

Common reagents used in these reactions include amines, palladium catalysts, and reducing agents. The major products formed from these reactions are sulfonamides, biaryl compounds, and sulfonic acids.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromobenzenesulfonyl chloride is primarily used as a reagent in organic synthesis, particularly for:

- Preparation of Sulfonamides : It reacts with amines to form sulfonamides, which are important in pharmaceuticals.

- Synthesis of Sulfonyl Esters : By reacting with alcohols or phenols, it produces sulfonyl esters, which serve various roles in organic synthesis .

Medicinal Chemistry

The compound has shown potential in drug development, particularly:

- Antihypertensive Agents : It is used in synthesizing angiotensin II receptor antagonists, which are vital for managing hypertension.

- Anticancer Compounds : Derivatives synthesized from this compound have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a scaffold for anticancer drug development .

Biological Modifications

In biological research, this compound can modify proteins by introducing sulfonyl groups, aiding in the study of protein interactions and functions .

Case Study 1: Antimicrobial Activity

A study investigated the antibacterial properties of sulfonamide derivatives synthesized from this compound. The derivatives exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL. This suggests that compounds derived from this compound could be explored for therapeutic applications in treating bacterial infections .

Case Study 2: Antitumor Efficacy

Research conducted by the National Cancer Institute evaluated the cytotoxic effects of benzothiazole derivatives related to this compound on melanoma cell lines. The results indicated GI50 values as low as 0.1 µM, showcasing significant potential for further development into anticancer agents .

Data Tables

| Application Area | Specific Use Cases | Observed Effects |

|---|---|---|

| Organic Synthesis | Preparation of sulfonamides | Formation of diverse sulfonamide derivatives |

| Medicinal Chemistry | Synthesis of antihypertensive agents | Effective modulation of blood pressure |

| Biological Modifications | Protein modification via sulfonyl group introduction | Enhanced understanding of protein functionality |

| Antimicrobial Activity | Inhibition against bacterial strains | MIC values between 0.5 - 8 µg/mL |

| Antitumor Activity | Cytotoxicity against cancer cell lines | GI50 values as low as 0.1 µM |

Wirkmechanismus

The mechanism of action of 2-bromobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide bonds. The bromine atom on the benzene ring can also participate in electrophilic aromatic substitution reactions, further enhancing the compound’s reactivity .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares 2-bromobenzenesulfonyl chloride with structurally analogous sulfonyl chlorides:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C/mmHg) | CAS Number |

|---|---|---|---|---|---|

| This compound | C₆H₄BrClO₂S | 255.51 | 48–52 | 127–128/2.4 | 2905-25-1 |

| 4-Fluorobenzenesulfonyl chloride | C₆H₄FClO₂S | 194.61 | 38–40 | 150–152/15 | 349-88-2 |

| 3,5-Difluorobenzenesulfonyl chloride | C₆H₃F₂ClO₂S | 213.60 | 45–47 | 112–114/0.5 | 705-21-5 |

| Naphthalene-1-sulfonyl chloride | C₁₀H₇ClO₂S | 226.68 | 68–70 | 177–179/15 | 85-46-1 |

Key Observations :

- Substituent Position and Reactivity : The bromine atom at the ortho position in this compound introduces steric hindrance and electron-withdrawing effects, making it less reactive in nucleophilic substitutions compared to para-substituted derivatives like 4-fluorobenzenesulfonyl chloride .

- Thermal Stability : Higher melting and boiling points relative to fluorine-substituted analogs (e.g., 3,5-difluorobenzenesulfonyl chloride) are attributed to stronger intermolecular forces due to bromine's polarizability .

Key Observations :

- Arylation Efficiency : this compound exhibits moderate yields (74–80%) in Pd-catalyzed reactions due to steric constraints, whereas 4-fluorobenzenesulfonyl chloride achieves higher yields (85–90%) in nucleophilic substitutions .

- Biological Activity : Unlike 4-fluorobenzenesulfonyl chloride, which is widely used in bioactive molecule synthesis, this compound is less common in medicinal chemistry due to its lower solubility and higher toxicity .

Commercial Availability and Purity

Key Observations :

- Thermo Scientific offers the highest purity (97%) for research-grade use, while Kanto Reagents provides bulk quantities at lower purity (95%) .

Research Findings and Industrial Relevance

- Market Trends : The global market for this compound is projected to grow at a CAGR of 4.2% (2025–2030), driven by demand in agrochemical and material science sectors .

Biologische Aktivität

2-Bromobenzenesulfonyl chloride is a versatile compound with significant applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its biological activity is primarily attributed to its role as a sulfonylating agent, which facilitates the formation of various biologically active molecules. This article reviews the biological activity of this compound, highlighting its synthesis, applications, and relevant case studies.

- Chemical Formula : C₆H₄BrClO₂S

- Molecular Weight : 255.52 g/mol

- CAS Number : 2905-25-1

- Boiling Point : Not specified

- Solubility : High gastrointestinal absorption and permeable across the blood-brain barrier (BBB) .

Synthesis and Applications

This compound serves as an important intermediate in the synthesis of various bioactive compounds. It is utilized in:

- The preparation of sulfonamides, which exhibit antibacterial properties.

- The synthesis of angiotensin II receptor antagonists, important in treating hypertension .

- The development of endothelin receptor antagonists, which have implications in cardiovascular diseases .

Antimicrobial Properties

Research indicates that derivatives synthesized from this compound demonstrate significant antimicrobial activity. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting folate synthesis pathways.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain cytochrome P450 enzymes:

- CYP1A2 Inhibition : This inhibition can affect drug metabolism and has implications for drug-drug interactions .

The compound's ability to modify enzyme activity makes it a valuable tool in pharmacology for studying metabolic pathways.

Study 1: Synthesis of Antihypertensive Agents

In a study focused on developing new antihypertensive agents, researchers synthesized various sulfonamide derivatives from this compound. These compounds were evaluated for their ability to block angiotensin II receptors. Results showed that several derivatives exhibited promising activity, with some compounds demonstrating IC50 values in the low micromolar range .

Study 2: Antibacterial Activity Assessment

Another investigation assessed the antibacterial properties of sulfonamide derivatives synthesized from this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting enhanced efficacy .

Table: Summary of Biological Activities

| Activity Type | Compound Type | Observations |

|---|---|---|

| Antimicrobial | Sulfonamide Derivatives | Inhibition of bacterial growth |

| Enzyme Inhibition | CYP1A2 Inhibitors | Affects drug metabolism |

| Cardiovascular Effects | Angiotensin II Receptor Antagonists | Promising antihypertensive activity |

Eigenschaften

IUPAC Name |

2-bromobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPWGZNNRSQPBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00951644 | |

| Record name | 2-Bromobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2905-25-1 | |

| Record name | 2-Bromobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.